molecular formula C10H11BrO2 B12598180 (4R)-4-(3-bromophenyl)-4-hydroxybutan-2-one CAS No. 909707-18-2

(4R)-4-(3-bromophenyl)-4-hydroxybutan-2-one

Katalognummer: B12598180
CAS-Nummer: 909707-18-2
Molekulargewicht: 243.10 g/mol
InChI-Schlüssel: YHBJHFSGJLHNDO-SNVBAGLBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4R)-4-(3-bromophenyl)-4-hydroxybutan-2-one is an organic compound characterized by the presence of a bromophenyl group attached to a hydroxybutanone backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-(3-bromophenyl)-4-hydroxybutan-2-one typically involves the use of commercially available starting materials. One common method involves the reaction of 3-bromobenzaldehyde with a suitable ketone under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

(4R)-4-(3-bromophenyl)-4-hydroxybutan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

(4R)-4-(3-bromophenyl)-4-hydroxybutan-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes .

Wirkmechanismus

The mechanism of action of (4R)-4-(3-bromophenyl)-4-hydroxybutan-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (4R)-4-(3-chlorophenyl)-4-hydroxybutan-2-one
  • (4R)-4-(3-fluorophenyl)-4-hydroxybutan-2-one
  • (4R)-4-(3-methylphenyl)-4-hydroxybutan-2-one

Uniqueness

(4R)-4-(3-bromophenyl)-4-hydroxybutan-2-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This compound’s specific structure and functional groups make it a valuable intermediate in organic synthesis and a potential candidate for various applications .

Eigenschaften

CAS-Nummer

909707-18-2

Molekularformel

C10H11BrO2

Molekulargewicht

243.10 g/mol

IUPAC-Name

(4R)-4-(3-bromophenyl)-4-hydroxybutan-2-one

InChI

InChI=1S/C10H11BrO2/c1-7(12)5-10(13)8-3-2-4-9(11)6-8/h2-4,6,10,13H,5H2,1H3/t10-/m1/s1

InChI-Schlüssel

YHBJHFSGJLHNDO-SNVBAGLBSA-N

Isomerische SMILES

CC(=O)C[C@H](C1=CC(=CC=C1)Br)O

Kanonische SMILES

CC(=O)CC(C1=CC(=CC=C1)Br)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.